molecular formula C21H20ClN3O3S B3408843 5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886919-65-9

5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B3408843
CAS No.: 886919-65-9
M. Wt: 429.9 g/mol
InChI Key: HFGWOMWZXZSOOA-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 5, a methyl group at position 4, and a piperazine moiety linked to a 2,3-dihydro-1,4-benzodioxine carbonyl group at position 2. This structure combines multiple pharmacophoric elements: the benzothiazole scaffold is associated with diverse biological activities (e.g., kinase inhibition, antimicrobial properties), while the piperazine-carbonyldihydrobenzodioxine substituent may enhance solubility and receptor binding affinity.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-15(22)3-5-18-19(13)23-21(29-18)25-8-6-24(7-9-25)20(26)14-2-4-16-17(12-14)28-11-10-27-16/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGWOMWZXZSOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Incorporation of the Benzodioxine Group: The benzodioxine group is attached via acylation reactions, typically using an acid chloride derivative of benzodioxine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound is synthesized via multi-step protocols involving:

  • Benzothiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with chloroacetyl chloride under microwave irradiation (10 min, 85% yield) .

  • Chlorination : Electrophilic substitution using thionyl chloride (SOCl₂) in dichloromethane at 0°C introduces the 5-chloro group (92% yield).

  • Piperazine Coupling : Reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with piperazine in DMF at room temperature (78% yield) .

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1Cyclization2-Aminothiophenol, chloroacetyl chloride, MW85
2ChlorinationSOCl₂, DCM, 0°C92
3Amide Bond FormationBenzodioxine-6-carbonyl chloride, DMF, RT78

Nucleophilic Substitution at the Chlorine Site

The 5-chloro substituent on the benzothiazole ring undergoes nucleophilic displacement with:

  • Amines : Primary amines (e.g., methylamine) in DMSO at 80°C yield 5-amino derivatives (63–72% yield) .

  • Thiols : Sodium hydrosulfide (NaSH) in ethanol replaces chlorine with a thiol group (58% yield) .

Piperazine-Carbamoyl Group Reactivity

The piperazine moiety and its carbamoyl linkage participate in:

  • Hydrolysis : Under acidic conditions (HCl, reflux), the amide bond cleaves to release 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 1-(4-methyl-1,3-benzothiazol-2-yl)piperazine.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts, enhancing solubility .

Functionalization of the Benzothiazole Core

The 4-methyl group and benzothiazole ring enable:

  • Oxidation : Treatment with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid (45% yield) .

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 6-position of the benzothiazole ring forms nitro derivatives .

Catalytic and Solvent Effects

  • Microwave Assistance : Reduces reaction time for cyclization from hours to minutes (e.g., 10 min vs. 3 h) .

  • Green Catalysts : SiO₂-supported P₂O₅ improves dehydration efficiency in cyclization steps (89% yield) .

Table 2: Reaction Optimization Data

ReactionCatalyst/SolventTimeYield (%)Reference
Benzothiazole FormationP₂O₅/SiO₂, MW10 min89
Piperazine AlkylationCH₃CN, KI2 h82
Chlorine DisplacementDMSO, 80°C4 h72

Stability and Degradation Pathways

  • Photodegradation : UV exposure in methanol leads to cleavage of the benzodioxine ring, forming quinone derivatives .

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and H₂S.

This compound’s modular reactivity enables tailored modifications for pharmaceutical and materials science applications, though stability under harsh conditions remains a limitation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole exhibit promising anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of benzothiazole have been shown to target specific pathways involved in cancer proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of the piperazine ring enhances its interaction with microbial cell membranes, leading to increased efficacy .

Neuroprotective Effects

Research indicates that compounds containing the benzodioxine structure may possess neuroprotective effects. These compounds have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues . This opens avenues for developing treatments for conditions such as Alzheimer's disease.

Central Nervous System (CNS) Disorders

The piperazine component of the compound is associated with various CNS effects, including anxiolytic and antidepressant activities. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This makes them potential candidates for treating anxiety disorders and depression.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis .

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films with good charge transport properties is being explored for enhancing device performance .

Drug Delivery Systems

The incorporation of 5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole into nanocarriers has been investigated for targeted drug delivery applications. Its hydrophobic nature allows it to be effectively encapsulated within lipid-based carriers, improving the solubility and bioavailability of hydrophobic drugs .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values indicating potency against various cancer cell lines.
Study 2Antimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Study 3Neuroprotective EffectsReduced neuronal cell death in models of oxidative stress-induced damage; potential implications for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparisons with other benzothiazole derivatives and piperazine-containing molecules. Below is a comparative analysis based on synthesis, biological activity, and physicochemical properties:

Compound Key Structural Features Reported Activities Key Differences
5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole Benzothiazole core, chloro and methyl substituents, piperazine-dihydrobenzodioxine linkage. Limited published data; hypothesized kinase/modulator activity due to structural motifs. Unique dihydrobenzodioxine-carbonyl-piperazine group distinguishes it from simpler benzothiazoles.
Clozapine-like analogues (e.g., desmethylclozapine) Dibenzodiazepine core, piperazine substituent. Antipsychotic activity; reduced hematotoxicity compared to clozapine. Lacks benzothiazole moiety; distinct tricyclic framework.
8-Chloro-11-[4-(8-chloro-5H-dioxepin-3-yl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxylic acid Triazole-carboxylic acid core, dioxepin-pyrazole substituent. Synthetic intermediate for hematotoxicity studies; no direct therapeutic application. Different heterocyclic core (triazole vs. benzothiazole); unrelated functional groups.

Physicochemical Properties

  • Solubility: The dihydrobenzodioxine-carbonyl-piperazine group likely improves aqueous solubility compared to unsubstituted benzothiazoles (e.g., 2-aminobenzothiazoles), aligning with trends observed in piperazine-containing drugs like clozapine .
  • Lipophilicity (LogP) : Predicted to be moderate (LogP ~3.5–4.0) due to the chloro and methyl substituents, balancing membrane permeability and metabolic stability.

Research Findings and Gaps

  • Synthesis : The compound’s synthesis likely involves coupling a benzothiazole precursor with a pre-functionalized piperazine-dihydrobenzodioxine carbonyl intermediate, analogous to methods used for clozapine analogues .
  • Biological Data: No peer-reviewed studies directly evaluating this compound’s activity are available. However, benzothiazoles with piperazine substituents (e.g., 2-piperazinylbenzothiazoles) have shown antimicrobial and anticancer activity in preclinical models.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole?

The compound is typically synthesized via multi-step reactions:

  • Step 1 : Condensation of 4-methyl-2-aminobenzothiazole with chloroacetyl chloride to introduce the chloroacetyl group.
  • Step 2 : Coupling with 2,3-dihydro-1,4-benzodioxine-6-carbonyl-piperazine under reflux in anhydrous DMF, using triethylamine as a base to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields the pure product (75–85% yield) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzothiazole core, piperazine coupling, and benzodioxine carbonyl linkages. For example, the downfield shift of the piperazine protons (~δ 3.5–4.0 ppm) confirms successful coupling .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion peak (C20_{20}H19_{19}ClN3_{3}O3_{3}S) with an error < 2 ppm .
  • HPLC : Purity validation (>98%) using a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What are the key challenges in purifying this compound, and how are they addressed?

  • Challenge : Low solubility in polar solvents due to the benzothiazole and benzodioxine moieties.
  • Solution : Use gradient elution in column chromatography (starting with hexane, increasing polarity with ethyl acetate). For recrystallization, a DCM/methanol (1:5) mixture is effective .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the piperazine-benzothiazole moiety?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) or CuI for Buchwald-Hartwig coupling, monitoring reaction progress via TLC .
  • Solvent Effects : Compare DMF, THF, and toluene under microwave irradiation (100°C, 30 min) to enhance reaction kinetics .
  • Yield Improvement : Adding molecular sieves (4Å) to absorb moisture can increase yields by 10–15% .

Q. How to resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in viability assays).
  • Metabolite Interference : Perform LC-MS to detect degradation products under physiological conditions (pH 7.4, 37°C) .
  • Statistical Analysis : Use ANOVA to compare datasets, accounting for batch-to-batch compound variability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the benzodioxine carbonyl group?

  • Analog Synthesis : Replace the benzodioxine with quinoxaline or naphthodioxine derivatives to assess steric/electronic effects .
  • Biological Testing : Compare inhibitory activity against kinases (e.g., PI3Kγ) using fluorescence polarization assays .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent size with binding affinity .

Q. How to interpret conflicting spectral data for intermediates (e.g., unexpected 1H^1H-NMR shifts)?

  • Dynamic Effects : Investigate restricted rotation in the piperazine ring using variable-temperature NMR (VT-NMR) .
  • Impurity Analysis : Use 2D-COSY to distinguish between diastereomers or byproducts .
  • Crystallography : Resolve ambiguities via X-ray diffraction of single crystals grown in ethanol/water .

Q. What computational approaches predict the compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) : Simulate hydrolysis of the benzodioxine carbonyl group in aqueous environments (GROMACS, 50 ns trajectory) .
  • DFT Calculations : Calculate bond dissociation energies (B3LYP/6-31G*) to identify vulnerable sites (e.g., piperazine-CH2_2-CO linkage) .

Methodological Guidelines

Q. How to validate synthetic intermediates during multi-step synthesis?

  • TLC Monitoring : Use iodine vapor or UV (254 nm) to track reaction progress at each step .
  • Melting Point Consistency : Compare intermediates’ melting points with literature values (±2°C tolerance) .
  • In-situ FTIR : Confirm carbonyl (C=O, ~1680 cm1^{-1}) and C-Cl (~750 cm1^{-1}) stretches during synthesis .

Q. What protocols ensure reproducibility in biological activity studies?

  • Dose-Response Curves : Use at least six concentrations (1 nM–100 μM) in triplicate .
  • Positive Controls : Include reference inhibitors (e.g., Wortmannin for PI3K assays) .
  • Data Reporting : Adhere to MIAME or FAIR guidelines for raw data transparency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

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